N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bispyrazolylmethylamine derivative characterized by two substituted pyrazole rings linked via a methylamine group. Pyrazole derivatives are widely studied in medicinal chemistry due to their role as pharmacophores in drug discovery, particularly in kinase inhibition and ion channel modulation .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-10(16(4)13-8)7-12-11-6-9(2)15(3)14-11/h5-6H,7H2,1-4H3,(H,12,14) |
InChI Key |
AQKWEQFOEVBQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkylation
The most common method involves alkylation of 1,5-dimethyl-1H-pyrazol-3-amine with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–24 hours achieves yields of 68–75%. Tributylamine may substitute K₂CO₃ to reduce side reactions, improving purity to >95%.
Key Parameters:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 24 | 68 |
| Tributylamine | DMF | 90 | 12 | 75 |
This method is scalable but requires post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Nucleophilic Substitution via Intermediate Halides
Synthesis of 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
The alkylating agent, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, is synthesized by treating 1,3-dimethyl-1H-pyrazol-5-methanol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. The intermediate is isolated in 89% yield and used directly in alkylation.
Reaction Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 0–5 | 2 | 89 |
Reductive Amination
Two-Step Approach
An alternative route employs reductive amination of 5-(aminomethyl)-1,3-dimethyl-1H-pyrazole with 1,5-dimethyl-1H-pyrazol-3-one. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) facilitates imine reduction, yielding 62–70% product.
Optimization Data:
| Reducing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 4.5 | 25 | 62 |
| NaBH(OAc)₃ | THF | 5.0 | 30 | 70 |
This method avoids halogenated intermediates but requires strict pH control to prevent over-reduction.
Multi-Step Industrial Synthesis
Continuous Flow Reactor Strategy
Industrial-scale production utilizes continuous flow reactors to enhance efficiency. The process involves:
-
Cyclization : Hydrazine hydrate reacts with acetylacetone in ethanol at 60°C to form 1,5-dimethyl-1H-pyrazol-3-amine (Yield: 85%).
-
Chloromethylation : 1,3-dimethyl-1H-pyrazole undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane (Yield: 78%).
-
Alkylation : The two intermediates react in a flow reactor (residence time: 30 min) at 100°C, achieving 82% yield with >99% purity.
Comparative Metrics:
| Parameter | Batch Method | Flow Reactor |
|---|---|---|
| Reaction Time | 24 h | 0.5 h |
| Purity | 95% | 99% |
| Space-Time Yield | 0.8 g/L·h | 12.4 g/L·h |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 1,5-dimethyl-1H-pyrazol-3-amine and 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole with K₂CO₃ at 30 Hz for 2 hours achieves 73% yield. This method eliminates solvent waste and reduces energy consumption.
Environmental Metrics:
| Metric | Traditional Method | Mechanochemical |
|---|---|---|
| Solvent Usage | 500 mL/g | 0 mL/g |
| Energy Input | 150 kWh/kg | 40 kWh/kg |
Challenges and Optimization
Byproduct Formation
N,N-Dialkylation is a major side reaction (up to 15% yield loss). Strategies to mitigate this include:
Purification Techniques
-
Crystallization : Ethanol/water (7:3) recrystallization increases purity from 90% to 99.5%.
-
Simulated Moving Bed Chromatography : Used industrially for continuous purification (throughput: 5 kg/day).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated alkylation using fac-Ir(ppy)₃ as a catalyst achieves 65% yield in 4 hours at room temperature. This method is under development but shows promise for low-energy synthesis.
Photoredox Parameters:
| Catalyst | Light Source | Wavelength (nm) | Yield (%) |
|---|---|---|---|
| fac-Ir(ppy)₃ | LED | 450 | 65 |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Features
The structural comparison focuses on pyrazole-containing amines with variations in substituents and linker groups. Key analogs include:
Key Observations :
- Substituent Effects: The target compound's 1,3- and 1,5-dimethyl groups enhance steric bulk compared to analogs with trifluoromethyl (e.g., ) or ethyl/isobutyl groups (e.g., ).
- Linker Modifications : The methylamine linker in the target compound differs from sulfonamide (e.g., elexacaftor in ) or ether linkers (e.g., ), affecting conformational flexibility and binding interactions.
Physicochemical Properties
Data from related compounds suggest trends in solubility and stability:
*Predicted based on structural analogs.
Key Observations :
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an anti-inflammatory agent. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazole core, which is known for its diverse biological activities. The specific structure can be represented as follows:
Recent studies have indicated that compounds with similar structures exhibit several mechanisms of action:
- Antiproliferative Activity : Compounds containing pyrazole rings have shown significant antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, derivatives of pyrazole have been reported to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced tumor growth in studies involving pancreatic cancer cells (MIA PaCa-2) .
- Autophagy Modulation : The compound may influence autophagic processes in cancer cells. Some studies suggest that it can enhance basal autophagy while impairing autophagic flux under nutrient-deprived conditions, which could selectively target solid tumors that rely on autophagy for survival .
- Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects, which may contribute to their overall therapeutic potential .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induces apoptosis and disrupts mTORC1 |
| A549 (Lung) | 26 | Inhibits growth and induces autophagy |
| HepG2 (Liver) | 17.82 | Cytotoxic effects via apoptosis |
| MIA PaCa-2 | Submicromolar | Modulates mTORC1 and enhances autophagy |
Case Studies
Several case studies have illustrated the compound's potential in clinical settings:
- Study on Pancreatic Cancer : A study highlighted the compound's ability to reduce tumor size in xenograft models by enhancing autophagic flux while simultaneously disrupting mTORC1 reactivation .
- Breast Cancer Research : In vitro tests on MCF7 cells demonstrated that compounds with similar pyrazole structures could significantly decrease cell viability through apoptosis induction .
- Liver Cancer Applications : Research indicated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited potent cytotoxicity against HepG2 cells, suggesting a promising avenue for liver cancer treatment .
Q & A
Q. What controls and validation steps are essential when testing this compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Positive Controls : Use staurosporine for kinase assays and ketoconazole for CYP inhibition .
- Lineweaver-Burk Plots : Confirm non-competitive inhibition of CYP3A4 (Kᵢ = 4.3 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
